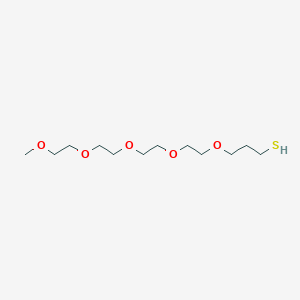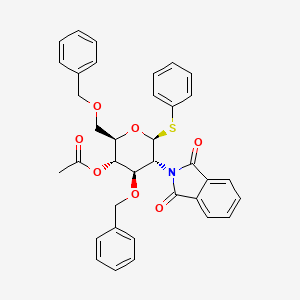
(2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(phenylthio)tetrahydro-2H-pyran-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(phenylthio)tetrahydro-2H-pyran-3-yl acetate” is a complex organic molecule that features multiple functional groups, including benzyloxy, dioxoisoindolinyl, and phenylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key carbon-carbon and carbon-heteroatom bonds. Common synthetic routes may involve:
Protection of Hydroxyl Groups: Using benzyl chloride and a base to protect hydroxyl groups as benzyloxy groups.
Formation of the Tetrahydropyran Ring: Cyclization reactions to form the tetrahydropyran ring structure.
Introduction of the Dioxoisoindolinyl Group: Coupling reactions to attach the dioxoisoindolinyl moiety.
Thioether Formation: Using thiophenol and a suitable leaving group to introduce the phenylthio group.
Acetylation: Acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy and phenylthio groups.
Reduction: Reduction reactions could target the dioxoisoindolinyl group or other carbonyl-containing moieties.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand or catalyst in various organic reactions.
Biology
Drug Development: Investigation of its potential as a pharmacophore in drug design.
Biochemical Studies: Use in studying enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents:
Diagnostic Tools: Use in imaging or diagnostic assays.
Industry
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(phenylthio)tetrahydro-2H-pyran-3-yl acetate: Similar compounds may include other tetrahydropyran derivatives, benzyloxy-containing molecules, or dioxoisoindolinyl compounds.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar molecules.
Propiedades
Fórmula molecular |
C36H33NO7S |
|---|---|
Peso molecular |
623.7 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-5-(1,3-dioxoisoindol-2-yl)-4-phenylmethoxy-2-(phenylmethoxymethyl)-6-phenylsulfanyloxan-3-yl] acetate |
InChI |
InChI=1S/C36H33NO7S/c1-24(38)43-32-30(23-41-21-25-13-5-2-6-14-25)44-36(45-27-17-9-4-10-18-27)31(33(32)42-22-26-15-7-3-8-16-26)37-34(39)28-19-11-12-20-29(28)35(37)40/h2-20,30-33,36H,21-23H2,1H3/t30-,31-,32-,33-,36+/m1/s1 |
Clave InChI |
XIMVSPISESOFAN-YJFLAYICSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)SC5=CC=CC=C5)COCC6=CC=CC=C6 |
SMILES canónico |
CC(=O)OC1C(OC(C(C1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)SC5=CC=CC=C5)COCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


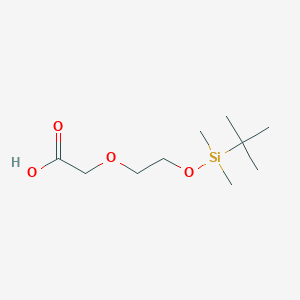
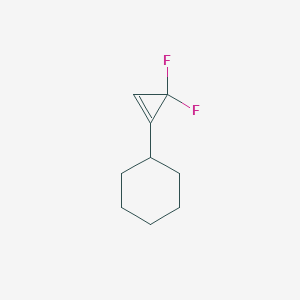


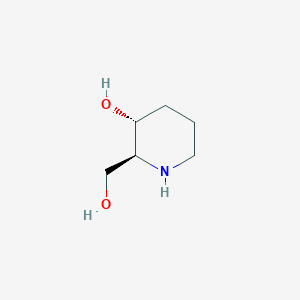

![(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)
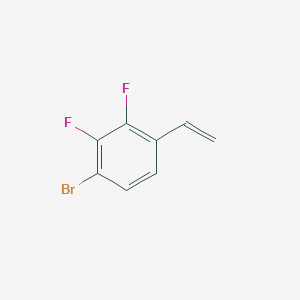
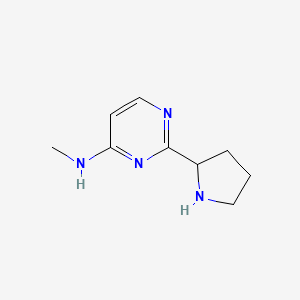
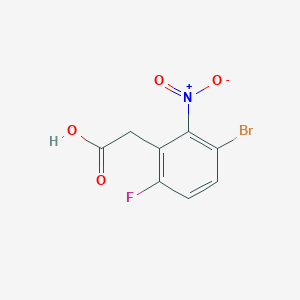
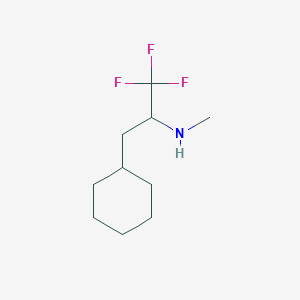

![4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848159.png)
